molecular formula C20H15N3O2S B5987223 N-[3-(2-quinoxalinyl)phenyl]benzenesulfonamide

N-[3-(2-quinoxalinyl)phenyl]benzenesulfonamide

Cat. No.: B5987223
M. Wt: 361.4 g/mol
InChI Key: DMALCBVXJMAJFH-UHFFFAOYSA-N
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Description

N-[3-(2-quinoxalinyl)phenyl]benzenesulfonamide is a chemical compound that belongs to the class of quinoxaline derivatives. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities. This compound is characterized by the presence of a quinoxaline moiety attached to a phenyl ring, which is further connected to a benzenesulfonamide group. The unique structure of this compound makes it a valuable compound in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-quinoxalinyl)phenyl]benzenesulfonamide typically involves the reaction of 2-quinoxalinecarboxylic acid with 3-aminophenylbenzenesulfonamide under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is conducted in an organic solvent such as dichloromethane at room temperature, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing automated reactors and continuous flow systems. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-quinoxalinyl)phenyl]benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[3-(2-quinoxalinyl)phenyl]benzenesulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[3-(2-quinoxalinyl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes involved in essential biological processes, such as DNA synthesis and cell division. By binding to these enzymes, it disrupts their normal function, leading to the inhibition of microbial growth or cancer cell proliferation. The sulfonamide group enhances the compound’s ability to penetrate cell membranes and reach its intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(2-quinoxalinyl)phenyl]benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other quinoxaline derivatives. Its combination of a quinoxaline moiety with a benzenesulfonamide group enhances its potential as a versatile bioactive compound in various research fields .

Properties

IUPAC Name

N-(3-quinoxalin-2-ylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O2S/c24-26(25,17-9-2-1-3-10-17)23-16-8-6-7-15(13-16)20-14-21-18-11-4-5-12-19(18)22-20/h1-14,23H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMALCBVXJMAJFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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